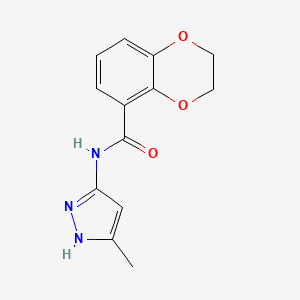
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine, also known as BRL-15572, is a potent and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system and plays a crucial role in the regulation of neurotransmitter release. BRL-15572 has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor plays a crucial role in the regulation of neurotransmitter release, particularly the release of histamine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine increases the release of these neurotransmitters, leading to improved cognitive function, memory, and attention.
Biochemical and physiological effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It increases the release of histamine, dopamine, and norepinephrine, leading to improved cognitive function, memory, and attention. It also reduces the release of acetylcholine, which is associated with cognitive impairment. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a good safety profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its selectivity for the histamine H3 receptor, which allows for more precise targeting of this receptor. Another advantage is its good safety profile and tolerability in animal studies. One limitation of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine. One potential direction is the development of more potent and selective H3 receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine on cognitive function and memory. Additionally, the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in other neurological disorders such as schizophrenia and depression could be explored. Finally, the development of novel drug delivery systems for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine could improve its bioavailability and pharmacokinetics.
合成方法
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-(2-bromoethyl)-1,3-benzodioxole with 1H-imidazole-2-methanamine to form the intermediate, which is then reacted with 2-methyl-2-propanol to yield the final product.
科学研究应用
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
属性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-6-18-12-3-2-11(8-13(12)19-7-1)9-15-10-14-16-4-5-17-14/h2-5,8,15H,1,6-7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHNYXFMORVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=NC=CN3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine](/img/structure/B7577180.png)

![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid](/img/structure/B7577197.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)


![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)


![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)